Polymerization Rate and Substrate Affinity of 2'-O-Methyladenosine 5'-Diphosphate vs. Unmodified ADP with Polynucleotide Phosphorylase
2′-O-Methyladenosine 5′-diphosphate (the enzymatically converted product of 2′-O-MeAMP) is polymerized by polynucleotide phosphorylase at a rate only 1/100 (1%) that of unmodified adenosine 5′-diphosphate (ADP) [1]. The apparent Km for 2′-O-methyladenosine 5′-diphosphate in the presence of oligonucleotide primer was determined to be 1.8 × 10⁻² M [1]. This kinetic profile demonstrates that while the 2′-O-methyl modification severely reduces enzymatic processing efficiency compared to natural ADP, polymerization remains feasible under optimized conditions—enabling controlled synthesis of modified polynucleotides when high processivity is not required or when specific termination is desired.
| Evidence Dimension | Enzymatic polymerization rate and substrate affinity (Km) |
|---|---|
| Target Compound Data | Relative incorporation rate: 1% of ADP; Apparent Km = 1.8 × 10⁻² M (with oligonucleotide primer) |
| Comparator Or Baseline | Adenosine 5′-diphosphate (ADP): relative rate = 100% (baseline) |
| Quantified Difference | 100-fold reduction in polymerization rate; Km reflects low-affinity substrate behavior |
| Conditions | Polynucleotide phosphorylase (rabbit muscle myokinase for conversion to diphosphate; crude and primer-dependent enzyme preparations); in vitro biochemical assay (1968) |
Why This Matters
This kinetic data informs procurement decisions for enzymatic synthesis applications: researchers requiring rapid, high-yield polymerization should select unmodified ADP, whereas those seeking controlled incorporation of modified nucleotides into polynucleotides for structural or stability studies require 2′-O-MeAMP.
- [1] Rottman F, Heinlein K. Polynucleotides containing 2'-O-methyladenosine. I. Synthesis by polynucleotide phosphorylase. Biochemistry. 1968;7(7):2633-2641. doi:10.1021/bi00847a028 View Source
